

A Comparative Spectroscopic Guide to 4-Nitrobutanal and Its Derivatives

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Compound of Interest

Compound Name: 4-Nitrobutanal

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-nitrobutanal** and two key derivatives: 4-nitrobutanoic acid and methyl 4-nitrobutyrate. The characterization of such molecules is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document outlines the distinct spectral features across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental and predicted data to facilitate identification and differentiation.

Overview of Compounds

Compound Name	Structure	Molecular Formula	Molecular Weight
4-Nitrobutanal	O=CCCC--INVALID-LINK--[O-]	C ₄ H ₇ NO ₃	117.10 g/mol [1]
4-Nitrobutanoic Acid	O=C(O)CCC--INVALID-LINK--[O-]	C ₄ H ₇ NO ₄	133.10 g/mol
Methyl 4-nitrobutyrate	O=C(OC)CCC--INVALID-LINK--[O-]	C ₅ H ₉ NO ₄	147.13 g/mol

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-nitrobutanal** and its derivatives. Data for **4-nitrobutanal** is predicted due to the lack of publicly available

experimental spectra.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ (unless otherwise specified) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Compound	Chemical Shift (δ) and Multiplicity
4-Nitrobutanal (Predicted)	δ 9.8 (t, 1H, -CHO), δ 4.4 (t, 2H, -CH ₂ NO ₂), δ 2.8 (t, 2H, -CH ₂ CHO), δ 2.3 (p, 2H, -CH ₂ CH ₂ CH ₂ -)
4-Nitrobutanoic Acid	δ 11.0-12.0 (s, 1H, -COOH), δ 4.41 (t, 2H, -CH ₂ NO ₂), δ 2.52 (t, 2H, -CH ₂ COOH), δ 2.24 (p, 2H, -CH ₂ CH ₂ CH ₂ -)
Methyl 4-nitrobutyrate	δ 4.39 (t, 2H, -CH ₂ NO ₂), δ 3.69 (s, 3H, -OCH ₃), δ 2.48 (t, 2H, -CH ₂ COOCH ₃), δ 2.19 (p, 2H, -CH ₂ CH ₂ CH ₂ -)

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ) in ppm
4-Nitrobutanal (Predicted)	δ 201.5 (-CHO), δ 74.0 (-CH ₂ NO ₂), δ 40.0 (-CH ₂ CHO), δ 20.0 (-CH ₂ CH ₂ CH ₂ -)
4-Nitrobutanoic Acid	δ 178.0 (-COOH), δ 74.5 (-CH ₂ NO ₂), δ 29.0 (-CH ₂ COOH), δ 21.0 (-CH ₂ CH ₂ CH ₂ -)
Methyl 4-nitrobutyrate	δ 172.5 (-COOCH ₃), δ 74.8 (-CH ₂ NO ₂), δ 52.0 (-OCH ₃), δ 29.5 (-CH ₂ COOCH ₃), δ 21.2 (-CH ₂ CH ₂ CH ₂ -)

Infrared (IR) Spectroscopy Data

Compound	Characteristic Absorption Bands (cm ⁻¹)
4-Nitrobutanal (Inferred)	~2900-2800 & ~2750-2700 (C-H stretch of aldehyde), ~1725 (C=O stretch), ~1550 (asymmetric NO ₂ stretch), ~1380 (symmetric NO ₂ stretch)
4-Nitrobutanoic Acid	~3300-2500 (broad O-H stretch of carboxylic acid), ~1710 (C=O stretch), ~1550 (asymmetric NO ₂ stretch), ~1380 (symmetric NO ₂ stretch)
Methyl 4-nitrobutyrate	~1740 (C=O stretch of ester), ~1555 (asymmetric NO ₂ stretch), ~1385 (symmetric NO ₂ stretch), ~1200 (C-O stretch)

Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
4-Nitrobutanal (Inferred)	117 (M ⁺)	100 (M-OH) ⁺ , 87 (M-NO) ⁺ , 71 (M-NO ₂) ⁺ , 43 (C ₃ H ₇) ⁺
4-Nitrobutanoic Acid	133 (M ⁺)	116 (M-OH) ⁺ , 87 (M-COOH) ⁺ , 71 (M-NO ₂ -H) ⁺
Methyl 4-nitrobutyrate	147 (M ⁺)	116 (M-OCH ₃) ⁺ , 101 (M-NO ₂) ⁺ , 59 (COOCH ₃) ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small quantity of the sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

- ^1H NMR: The sample is placed in a strong magnetic field and irradiated with radio waves. The resulting free induction decay (FID) is Fourier transformed to yield the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: The same sample is used for ^{13}C NMR analysis. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy

A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared. The sample is analyzed using a Fourier Transform Infrared (FTIR) spectrometer.

- A background spectrum of the clean salt plates is recorded.
- The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
- The resulting spectrum plots percent transmittance against wavenumber (cm^{-1}), revealing the characteristic vibrational frequencies of the functional groups present.

Mass Spectrometry (MS)

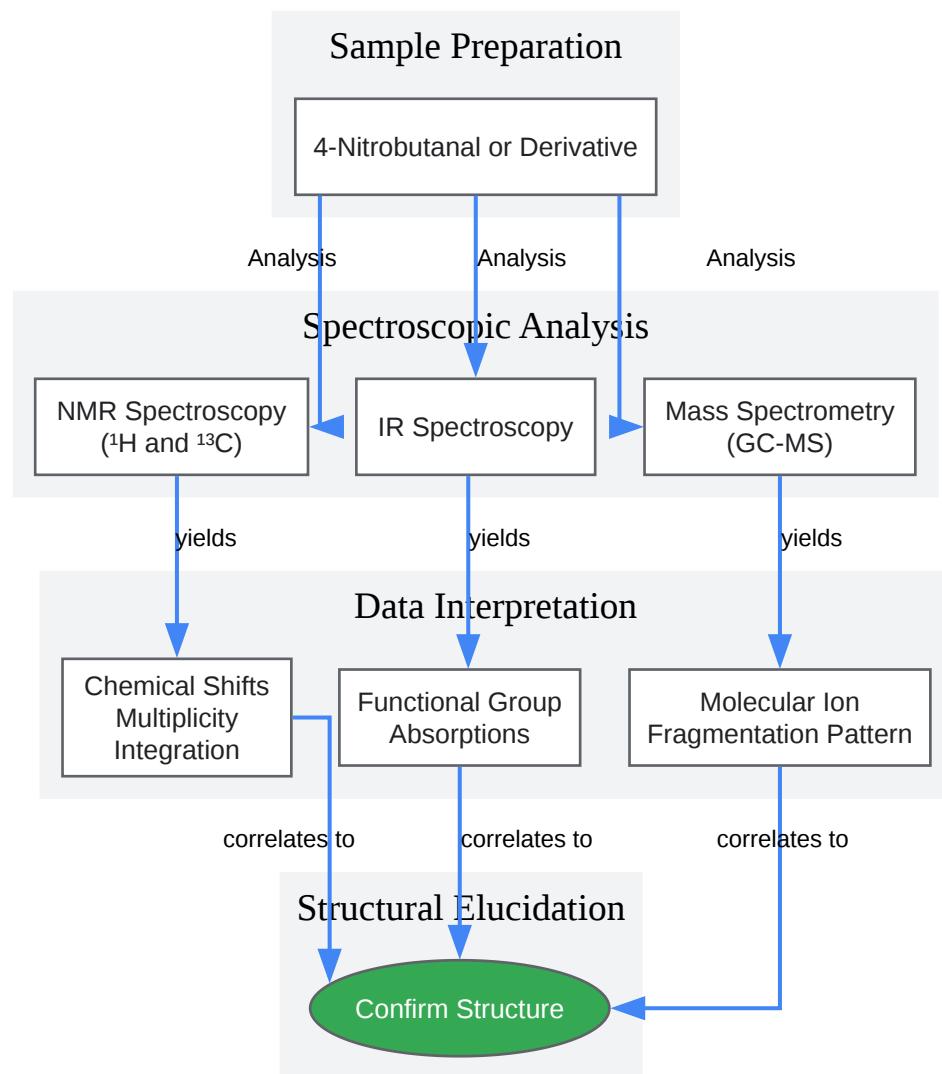
Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC.
- The sample is vaporized and separated based on its boiling point and affinity for the column's stationary phase.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, commonly by electron impact (EI).

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of **4-nitrobutanal** and its derivatives.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 4-Nitrobutanal | C4H7NO3 | CID 13154130 - PubChem [pubchem.ncbi.nlm.nih.gov]
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